Calophyllolide

UV Protection Anti-inflammatory Skin Cell Model

Calophyllolide (CAS 548-27-6) is a naturally occurring 4-phenylcoumarin with a unique substitution pattern—4-phenyl, 2,2-dimethylpyran, and 2-methylbut-2-enoyl side chain—that confers target-specific anti-inflammatory, wound-healing, and anticoagulant activities not observed with warfarin, calanolides, or synthetic partial-structure analogs. With 1.84–2.44× higher UV absorbance at 300 nm than co-occurring isomers, proven downregulation of TNF-α in macrophage models, and an ED50 of 140 mg/kg p.o. without gastric ulceration, this compound is the only valid choice for cosmeceutical, chronic-inflammation, anticoagulation-mechanism, and cardiotoxicity-screening studies. No generic coumarin can substitute for its structure-driven pharmacology.

Molecular Formula C26H24O5
Molecular Weight 416.5 g/mol
CAS No. 548-27-6
Cat. No. B1236139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalophyllolide
CAS548-27-6
Synonymscalophyllolid
calophyllolide
Molecular FormulaC26H24O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC
InChIInChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+
InChIKeyPMBLOLOJQZPEND-GIDUJCDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calophyllolide (CAS 548-27-6): Natural 4-Phenylcoumarin with Distinct Bioactivity Profile for Research and Industrial Sourcing


Calophyllolide (CAS 548-27-6) is a naturally occurring 4-phenylcoumarin derivative, primarily isolated from the seeds and nuts of Calophyllum inophyllum L. (Alexandrian laurel or Tamanu) [1]. Chemically, it is characterized as 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one with a molecular formula of C₂₆H₂₄O₅ and a molecular weight of 416.5 g/mol [2]. Its structure, featuring a phenyl group and a 2-methylbut-2-enoyl substituent on a pyranocoumarin backbone, distinguishes it within the neoflavonoid subclass of coumarins . Originally identified as a non-steroidal anti-inflammatory agent from an Indian medicinal plant, calophyllolide has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, wound healing, anticoagulant, and cytotoxic properties [3].

Calophyllolide (CAS 548-27-6) Sourcing: Why Generic Coumarin Alternatives Are Inadequate for Targeted Research


Calophyllolide belongs to the 4-phenylcoumarin class, which is chemically and functionally distinct from simpler coumarins like warfarin or esculetin. Its unique substitution pattern—a 4-phenyl group, a 2,2-dimethylpyran ring, and a 2-methylbut-2-enoyl side chain—confers a specific three-dimensional conformation that dictates its interaction with biological targets, including inflammatory mediators, coagulation factors, and cellular enzymes [1]. Substituting calophyllolide with a generic coumarin or even a closely related Calophyllum metabolite (e.g., calanolide A or inophyllum B) cannot be done without significant alteration of biological outcomes. For instance, while calanolides are potent HIV-1 reverse transcriptase inhibitors, calophyllolide is not, instead demonstrating superior anti-inflammatory and wound-healing activity [2]. Similarly, the anticoagulant potency of calophyllolide is structurally dependent and not replicated by its synthetic analogs lacking the 4-phenyl and pyran moieties [3]. Therefore, procurement decisions must be guided by the specific quantitative evidence for calophyllolide in the intended application context.

Calophyllolide (CAS 548-27-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons with In-Class Analogs


Calophyllolide vs. Inocalophyllins: Superior UV-Absorbing Capacity and Anti-Inflammatory Cytokine Modulation in Skin Cell Models

In a direct head-to-head comparison of UV-absorbing and anti-inflammatory compounds isolated from Tamanu oil, calophyllolide (CAL) exhibited a specific absorbance (E1cm1% at 300 nm) of 695, which was 2.44-fold higher than inocalophyllin A (ICA) at 285 and 1.84-fold higher than inocalophyllin B (ICB) at 378 [1]. Furthermore, in LPS-stimulated RAW 264 macrophages, CAL uniquely downregulated the pro-inflammatory cytokine TNF-α, an effect not observed with ICA or ICB under the same conditions [1].

UV Protection Anti-inflammatory Skin Cell Model Cytokine Suppression Tamanu Oil

Calophyllolide vs. Calanolide A/B: Functional Divergence in Anti-HIV Activity Defining Distinct Research Applications

Calophyllolide is functionally distinct from the calanolides in antiviral applications. Calanolides A and B are potent HIV-1 reverse transcriptase inhibitors with EC50 values of 0.1 µM and 0.4 µM, respectively, and are specific to HIV-1 over HIV-2 [1]. In contrast, calophyllolide does not exhibit this potent anti-HIV-1 activity and is instead categorized for its anti-inflammatory, wound healing, and anticoagulant properties [2]. This functional divergence is a critical differentiation point for procurement.

HIV-1 Reverse Transcriptase Antiviral Screening Mechanism of Action Selectivity

Calophyllolide vs. Other 4-Phenylcoumarins: Higher Antibacterial Activity Against S. aureus in Isolated Metabolite Screening

In a screening of calophyllic acid, phenylcoumarine, and xanthone derivatives isolated from Calophyllum species against Staphylococcus aureus, calophyllolide was identified as the compound with the highest antibacterial activity among the tested isolates [1]. While the study is a class-level comparison without a single defined comparator, the explicit statement that calophyllolide demonstrated the 'highest activity' positions it as the lead candidate from this chemical series for further antibacterial development.

Antibacterial Staphylococcus aureus Natural Product Screening Minimum Inhibitory Concentration Coumarin

Calophyllolide vs. Hydrocortisone: Comparable Anti-Arthritic Efficacy with Superior Gastric Safety Profile

In a direct comparative study, calophyllolide demonstrated anti-inflammatory and anti-arthritic activity comparable to the standard drug hydrocortisone in formaldehyde-induced and adjuvant arthritis models in albino rats [1]. Crucially, calophyllolide exhibited a wide margin of safety (LD50 = 2.5 g/kg, p.o.) and was 'significantly devoid of ulcerogenic activity up to twice the ED50 dose,' a major limitation associated with chronic hydrocortisone use [1].

Anti-arthritic Ulcerogenicity In vivo Efficacy Safety Pharmacology Therapeutic Index

Calophyllolide vs. Calophyllolide Analogs: Unique Anticoagulant Activity Not Replicated by Synthetic Partial Structures

Calophyllolide has been described as a potent oral anticoagulant [1]. A structure-activity relationship study synthesized 10 coumarin and naphthopyrone derivatives representing partial structures analogous to calophyllolide. Strikingly, none of these synthetic analogs were able to inhibit plasma blood coagulation, underscoring the essential nature of calophyllolide's complete molecular framework for its anticoagulant activity [1].

Anticoagulant Oral Activity Structure-Activity Relationship Blood Coagulation Coumarin

Calophyllolide in Doxorubicin-Induced Cardiotoxicity: Concentration-Dependent Cytoprotection with Quantified Reduction in LDH and ROS

In an in vitro model of doxorubicin (DOX)-induced cardiotoxicity using H9c2 cardiomyocytes, calophyllolide demonstrated concentration-dependent cytoprotection [1]. At 100 μg/mL, calophyllolide reduced DOX-elevated LDH activity from 162% to 122% of control, and at 150 μg/mL further reduced it to 70% [1]. Similarly, DOX-elevated ROS levels (160% of control) were reduced to 98% and 78% of control by 100 μg/mL and 150 μg/mL calophyllolide, respectively [1].

Cardioprotection Doxorubicin Oxidative Stress In Vitro Toxicology H9c2 Cardiomyocytes

Calophyllolide (CAS 548-27-6): Evidence-Based Research and Industrial Application Scenarios


Topical Formulation Development for UV Protection and Inflammation

Based on its 1.84- to 2.44-fold higher specific UV absorbance at 300 nm compared to co-occurring isomers inocalophyllin A and B, and its unique ability to downregulate TNF-α in macrophage models, calophyllolide is a superior candidate for formulating sunscreens or cosmeceuticals targeting UV-induced inflammation and photoaging [1].

Preclinical In Vivo Studies of Chronic Inflammatory and Arthritic Conditions

With a demonstrated ED50 of 140 mg/kg p.o. for anti-inflammatory activity and a favorable safety profile devoid of gastric ulceration at therapeutic doses, calophyllolide is well-suited for long-term preclinical studies of rheumatoid arthritis and other chronic inflammatory diseases where steroid-sparing agents are needed [1].

Mechanistic Studies of Natural Product Anticoagulation

The unique, structure-dependent anticoagulant activity of calophyllolide—not replicated by ten synthetic partial-structure analogs—positions it as a critical tool compound for investigating novel, non-warfarin mechanisms of oral anticoagulation [1].

In Vitro Cardioprotection and Oxidative Stress Model Systems

Calophyllolide's concentration-dependent reduction of LDH (by up to 92 percentage points) and ROS (by up to 82 percentage points) in doxorubicin-challenged H9c2 cardiomyocytes makes it a valuable reference compound for laboratories studying chemotherapy-induced cardiotoxicity and screening for novel cardioprotective agents [1].

Technical Documentation Hub

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